Lipophilicity (XLogP3-AA) Comparison: Enhanced Membrane Permeability vs. Unsubstituted Core
The target compound, 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione, has a computed XLogP3-AA value of 0.3 [1]. This represents a 0.6 log unit increase in lipophilicity compared to the unsubstituted core scaffold, pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione, which has a predicted XLogP3-AA of approximately -0.3 . The increased lipophilicity may translate to improved passive membrane permeability and potentially enhanced oral bioavailability or cellular uptake.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.3 (computed) |
| Comparator Or Baseline | Pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione: ~ -0.3 (predicted) |
| Quantified Difference | Increase of ~0.6 log units |
| Conditions | Computed using XLogP3-AA 3.0 (PubChem) [1] vs. predicted based on core scaffold |
Why This Matters
Higher lipophilicity can improve passive diffusion across biological membranes, a key consideration for hit-to-lead optimization in drug discovery.
- [1] PubChem. 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione. CID 135741859. View Source
